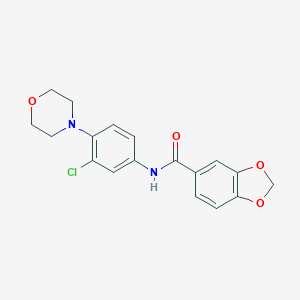![molecular formula C19H22ClN3O4S B251412 2-(2-chlorophenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251412.png)
2-(2-chlorophenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is a chemical compound that has shown potential in scientific research applications. It is commonly referred to as "compound X" in the literature. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of compound X is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors, including phosphodiesterase 4 (PDE4) and the cannabinoid receptor CB1. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP, which has anti-inflammatory effects. Inhibition of CB1 has been shown to have anti-cancer effects.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and reduce oxidative stress and inflammation in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using compound X in lab experiments is its potential therapeutic effects in various diseases. Additionally, it has been shown to have low toxicity in animal studies. However, one limitation is the limited information on its mechanism of action, which makes it difficult to optimize its therapeutic effects.
Orientations Futures
For research include further studies on its mechanism of action, optimization of its therapeutic effects, and clinical trials to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
Compound X has been synthesized using various methods, including the reaction between 2-chlorophenol and 4-(4-methylsulfonylphenyl)piperazine followed by acetylation with acetic anhydride. Another method involves the reaction between 2-chlorophenol and 4-(4-methylsulfonylphenyl)piperazine followed by the addition of acetic anhydride and triethylamine. The yield of these methods ranges from 50-70%.
Applications De Recherche Scientifique
Compound X has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
Formule moléculaire |
C19H22ClN3O4S |
|---|---|
Poids moléculaire |
423.9 g/mol |
Nom IUPAC |
2-(2-chlorophenoxy)-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H22ClN3O4S/c1-28(25,26)23-12-10-22(11-13-23)16-8-6-15(7-9-16)21-19(24)14-27-18-5-3-2-4-17(18)20/h2-9H,10-14H2,1H3,(H,21,24) |
Clé InChI |
QAVOMCVRDPJAHG-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl |
SMILES canonique |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251332.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251333.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B251335.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B251336.png)
![N-{[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B251339.png)

![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251345.png)
![N-[4-(diethylamino)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B251346.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,4-dimethylbenzamide](/img/structure/B251347.png)
![2,4-dimethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251348.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251350.png)
![2,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251351.png)
![N-[2-(difluoromethoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B251352.png)